Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol

Vue d'ensemble

Description

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol is a water-soluble, non-ionic surfactant with a high hydrophilic-lipophilic balance (HLB) value . It is known for its versatility and is used in various applications, including hard and soft surface cleaners, defoamers in coatings and water treatment, lubricants in metalworking, and as an extender for linear and cross-linked polyesters and polyurethanes .

Méthodes De Préparation

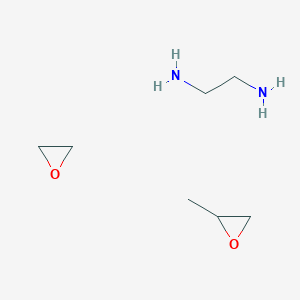

The synthesis of ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol involves the reaction of ethylenediamine with ethylene oxide and propylene oxide. The reaction typically occurs in the presence of a catalyst under controlled temperature and pressure conditions. The ratio of ethylene oxide to propylene oxide can be adjusted to achieve the desired properties of the final product .

Industrial production methods often involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This ensures consistent quality and allows for large-scale production .

Analyse Des Réactions Chimiques

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

One notable reaction is its role in the suppression of tin electrodeposition. The compound adsorbs onto the tin surface, blocking active sites and slowing down charge transfer, which increases the overpotential for tin deposition . This adsorption is dependent on the concentration of the compound and the potential scan rate .

Applications De Recherche Scientifique

Chemical Industry

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol serves as a non-ionic surfactant in chemical processes, enhancing solubility and stability. It is particularly effective in:

- Defoamers : Used in coatings and water treatment to reduce foam formation, improving process efficiency .

- Lubricants : Employed in metalworking fluids to reduce friction and wear, enhancing tool life and surface finish .

Biological Applications

ETT exhibits low toxicity towards human cells, making it suitable for biological research:

- Cell Membrane Interaction : Its surfactant properties allow it to modulate cell membrane permeability, which can influence cellular signaling pathways .

- Antimicrobial Activity : ETT has demonstrated effectiveness against various pathogens, positioning it as a candidate for disinfectants and antimicrobial formulations .

Pharmaceutical Applications

Research indicates that ETT can inhibit p-glycoprotein expression, a key transporter at the blood-brain barrier. This property suggests potential applications in drug delivery systems, particularly for enhancing the bioavailability of therapeutic agents .

Electrodeposition Studies

A significant study examined the effects of ETT on tin electrodeposition processes. The presence of ETT influenced the morphology and composition of tin deposits, suggesting its utility in electroplating technologies. The findings indicated that ETT could enhance the quality of metal coatings by controlling deposit characteristics .

Developmental Toxicity Assessments

Research focused on the developmental toxicity of ETT revealed that low concentrations were relatively safe; however, higher doses led to significant adverse effects in animal models. This highlights the importance of dosage management in applications involving biological exposure .

Summary of Biological Studies Involving ETT

| Study Focus | Findings |

|---|---|

| Electrodeposition | Influences morphology of tin deposits |

| Developmental Toxicity | Safe at low levels; adverse effects at high levels |

Mécanisme D'action

The mechanism of action of ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol involves its surface activity, which is dependent on the ratio of ethylene oxide to propylene oxide. The compound’s terminal secondary hydroxyl groups have lower reactivity and acidity than primary hydroxyl groups, which contributes to its lower foaming, greater defoaming, and reduced gelling tendencies .

In the context of tin electrodeposition, the compound adsorbs onto the tin surface, blocking active sites and slowing down charge transfer. This results in an increased overpotential for tin deposition, effectively suppressing the formation of tin whiskers and dendrites .

Comparaison Avec Des Composés Similaires

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol can be compared to other similar compounds such as:

Ethylenediamine tetrakis(propoxylate-block-ethoxylate) tetrol: This compound has a similar structure but with a different ratio of ethylene oxide to propylene oxide, resulting in different surface activity and applications.

Poly(ethylene glycol)-block-poly(propylene glycol)-block-poly(ethylene glycol): Known for its use as a surfactant and stabilizer, this compound has different properties due to its distinct block copolymer structure.

The uniqueness of this compound lies in its specific balance of hydrophilic and lipophilic properties, making it highly versatile for various applications .

Activité Biologique

Ethylenediamine tetrakis(ethoxylate-block-propoxylate) tetrol (ETT) is a complex polyether compound that has garnered attention for its diverse biological activities and applications. This article delves into the biological activity of ETT, exploring its physicochemical properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

ETT is characterized by its unique structure, which consists of an ethylenediamine core with multiple ethoxylate and propoxylate side chains. Its chemical formula can be expressed as:

where are determined by the specific lengths of the ethylene oxide and propylene oxide units. The compound exhibits a low melting point (around 52 °C) and a density of approximately 1.04 g/mL at 25 °C .

| Property | Value |

|---|---|

| Melting Point | 52 °C |

| Density | 1.04 g/mL at 25 °C |

| Solubility | Soluble in water |

| CAS Number | 26316-40-5 |

ETT's biological activity is primarily attributed to its surfactant properties, which enable it to interact with cellular membranes and proteins. This interaction can lead to various biological effects, including:

- Cell Membrane Disruption : ETT can alter membrane permeability, potentially leading to cell lysis or modulation of cellular signaling pathways.

- Antimicrobial Activity : Studies have indicated that ETT exhibits antimicrobial properties against a range of pathogens, making it a candidate for use in disinfectants and antimicrobial formulations .

Case Studies

- Electrodeposition Studies : A significant study investigated the effects of ETT on tin electrodeposition processes. The presence of ETT was shown to influence the morphology and composition of tin deposits, suggesting potential applications in electroplating technologies .

- Toxicological Assessments : Research has also focused on the developmental toxicity of ETT. In animal models, exposure to varying concentrations was assessed to determine adverse effects on growth and development. Results indicated that while low concentrations were relatively safe, higher doses led to significant developmental issues .

Table 2: Summary of Biological Studies Involving ETT

| Study Focus | Findings |

|---|---|

| Electrodeposition | Influences morphology of tin deposits |

| Developmental Toxicity | Safe at low levels; adverse effects at high levels |

Toxicological Information

While ETT shows promise in various applications, it is essential to consider its safety profile. Toxicological evaluations have revealed potential risks associated with high concentrations, including cytotoxicity and developmental toxicity in animal models . Regulatory bodies recommend careful handling and usage guidelines to mitigate risks.

Propriétés

IUPAC Name |

ethane-1,2-diamine;2-methyloxirane;oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O.C2H8N2.C2H4O/c1-3-2-4-3;3-1-2-4;1-2-3-1/h3H,2H2,1H3;1-4H2;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSMQAWUTCXMJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CO1.C1CO1.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26316-40-5 | |

| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26316-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26316-40-5 | |

| Record name | 1,2-Ethanediamine, polymer with 2-methyloxirane and oxirane | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylenediamine, ethoxylated and propoxylated | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxirane, 2-methyl-, polymer with oxirane, 1,2-ethanediylbis(nitrilodialkylene) ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.